2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
Description
The compound 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide features a 4-bromophenyl group linked to an acetamide backbone, with a pyridine ring substituted at position 5 by a 2-oxopyrrolidin moiety. This structure combines aromatic, amide, and heterocyclic elements, enabling diverse biological interactions. N-substituted 2-arylacetamides are notable for their structural resemblance to benzylpenicillin derivatives and their utility as ligands in coordination chemistry . The pyridine-pyrrolidinone moiety may enhance binding to enzymatic targets, while the bromophenyl group contributes to hydrophobic interactions.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c19-15-5-3-13(4-6-15)9-17(23)21-11-14-8-16(12-20-10-14)22-7-1-2-18(22)24/h3-6,8,10,12H,1-2,7,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUQKUHCONWFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide typically involves a multi-step process:
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Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
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Pyrrolidinone Synthesis: : The pyrrolidinone moiety is synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
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Pyridine Derivative Preparation: : The pyridine ring is introduced via a condensation reaction involving a suitable aldehyde or ketone with an amine or ammonia, followed by cyclization.
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Coupling Reaction: : The final step involves the coupling of the bromophenyl intermediate with the pyrrolidinone-pyridine derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
Oxidation Products: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Research includes its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: The target compound’s pyridine-pyrrolidinone group distinguishes it from pyridazinone () or pyrazine () analogs. These variations influence electronic properties and binding pocket compatibility.
- Synthetic Routes : Carbodiimide-mediated coupling () and Schiff base formation () are common methods, but regioselectivity depends on substituent reactivity.
Key Observations :
- Receptor Specificity: Pyridazinone derivatives () activate FPR2, while pyridine-containing acetamides () target viral proteases. The target compound’s pyrrolidinone may favor binding to flexible enzymatic pockets.
- Substituent Impact : Electron-withdrawing groups (e.g., bromo, nitro) enhance hydrophobic interactions, whereas methoxy or hydroxy groups improve solubility and H-bonding .
Crystallographic and Physicochemical Properties
- Crystal Packing: The pyrazine analog () forms intramolecular C–H···O bonds and intermolecular N–H···N networks, stabilizing a dihedral angle of 54.6° between aromatic rings. The target compound’s pyridine-pyrrolidinone group likely adopts a similar twisted conformation to minimize steric clash.
- Thermal Stability: Melting points for pyrrolidinone derivatives (e.g., 4a: 140–141°C ) are lower than pyrazine analogs (433–435°C ), suggesting higher rigidity in the latter.
Biological Activity
2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, highlighting its relevance in pharmacological research.
The synthesis of 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide involves several key steps:
- Preparation of Bromophenyl Derivative : The bromophenyl group is introduced via electrophilic aromatic substitution.
- Formation of Pyrrolidinone Group : This is achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The compound is completed by forming the acetamide linkage, which is crucial for its biological activity.
The compound has a molecular weight of approximately 373.3 g/mol and exhibits a moderate log P value, indicating good lipophilicity which is beneficial for membrane permeability.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide exhibit promising antimicrobial activity. For instance, studies have shown that related compounds demonstrate significant efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species .
| Compound | Activity | Target Organisms |
|---|---|---|
| 2-(4-bromophenyl)-N-acetamide | Moderate | Staphylococcus aureus, E. coli |
| 5-(2-oxopyrrolidin-1-yl)pyridine derivatives | High | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Sulforhodamine B (SRB) assays revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective growth inhibition .
The biological activity of 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interactions : It might also modulate receptor activity, influencing signaling pathways that lead to apoptosis in cancer cells.
Case Studies
A study conducted on the structural analogs of the compound demonstrated that modifications in the bromophenyl and pyrrolidinone groups significantly affected their biological activities. For example, compounds with electron-withdrawing groups showed enhanced antimicrobial properties compared to their electron-donating counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
